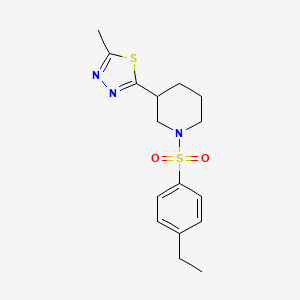![molecular formula C14H12BrCl2NO3S B2992164 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide CAS No. 2248775-65-5](/img/structure/B2992164.png)
4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide, also known as BDMB, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research as a tool for studying the structure and function of proteins. BDMB is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance and fluid secretion in the body.
作用機序
4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide works by inhibiting the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and hydrogen ions. By inhibiting carbonic anhydrase, 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide reduces the production of bicarbonate and hydrogen ions, which in turn reduces the production of aqueous humor in the eye, leading to a decrease in intraocular pressure. 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has also been shown to inhibit the activity of other enzymes, such as the Na+/H+ exchanger and the Cl-/HCO3- exchanger, which are involved in the regulation of ion channels and transporters.
Biochemical and Physiological Effects
4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including a reduction in intraocular pressure, a decrease in the production of aqueous humor, and a decrease in the production of bicarbonate and hydrogen ions. 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has also been shown to have anti-convulsant and anti-tumor effects, although these effects are not well understood.
実験室実験の利点と制限
One of the main advantages of using 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide in lab experiments is its potent inhibitory effect on carbonic anhydrase, which makes it a useful tool for studying the structure and function of this enzyme. 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one of the limitations of using 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments. 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide can also have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide in scientific research. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors for the treatment of conditions such as glaucoma, epilepsy, and cancer. Another area of interest is the use of 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide as a tool for studying the structure and function of other enzymes and proteins involved in the regulation of ion channels and transporters. Additionally, the development of new synthetic methods for the preparation of 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide and related compounds could lead to the discovery of new drugs and therapies for a variety of diseases and conditions.
合成法
The synthesis of 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide involves the reaction of 4-bromo-2,5-dichlorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction yields 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide as a white solid with a melting point of 163-165°C. The purity of 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide can be assessed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been used in various scientific research applications, including the study of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance and fluid secretion in the body. Carbonic anhydrase inhibitors such as 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide have been investigated for their potential use in the treatment of conditions such as glaucoma, epilepsy, and cancer. 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has also been used as a tool for studying the structure and function of proteins, particularly those that are involved in the regulation of ion channels and transporters.
特性
IUPAC Name |
4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO3S/c1-21-10-4-2-9(3-5-10)8-18-22(19,20)14-7-12(16)11(15)6-13(14)17/h2-7,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNNWGMNULLXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B2992083.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2992085.png)

![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2992091.png)
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2992092.png)






![N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B2992104.png)